N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
Description
N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a heterocyclic compound featuring a pyrazolo[3,4-b]pyridinone core fused with a tetrahydro-1H-pyridine ring and substituted with a 2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide group. The pyrazolo-pyridinone moiety is a privileged scaffold in medicinal chemistry, known for its hydrogen-bonding capabilities due to the carbonyl and NH groups, which enhance interactions with biological targets such as kinases or G-protein-coupled receptors (GPCRs) . While direct pharmacological data for this compound are unavailable in the provided evidence, structurally related molecules in the evidence (e.g., ) suggest applications in CNS disorders or enzyme inhibition.
Propriétés
IUPAC Name |
N-(1,5-dimethyl-6-oxo-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-3-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O4/c1-9-7-10-14(20-21(2)15(10)19-16(9)22)18-17(23)13-8-24-11-5-3-4-6-12(11)25-13/h3-6,9,13H,7-8H2,1-2H3,(H,19,22)(H,18,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLRJRKXFYFBVFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(NC1=O)N(N=C2NC(=O)C3COC4=CC=CC=C4O3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological effects, and mechanisms of action based on diverse scientific literature.
Chemical Structure and Properties
The compound's structure can be represented as follows:
Molecular Formula: C22H20N4O3
Molecular Weight: 388.427 g/mol
This compound belongs to the class of pyrazolo[3,4-b]pyridines and is characterized by a complex arrangement that contributes to its biological activity.
Biological Activity Overview
Research indicates that compounds similar to N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide exhibit various biological activities including:
- Anticancer Activity: Pyrazolo derivatives have been shown to inhibit cancer cell proliferation. For instance, studies on related compounds indicate that they can act as selective protein kinase inhibitors which are crucial in cancer therapy .
- Enzymatic Inhibition: The compound may exhibit inhibitory effects on specific enzymes such as cyclin-dependent kinases (CDKs) and other kinases involved in cell cycle regulation and signal transduction pathways .
Table 1: Summary of Biological Activities
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:
- Kinase Inhibition: The pyrazolo[3,4-b]pyridine scaffold allows for the binding to ATP-binding sites of kinases. This interaction prevents the phosphorylation of target proteins critical for cell cycle progression and survival.
- Reactive Oxygen Species (ROS) Modulation: Some studies suggest that compounds in this class may influence oxidative stress pathways by modulating ROS levels within cells .
Case Studies
Several case studies have highlighted the efficacy of pyrazolo derivatives:
- Case Study 1: A study demonstrated that a similar pyrazolo compound significantly reduced tumor growth in xenograft models through the inhibition of specific kinases involved in tumorigenesis .
- Case Study 2: Another investigation revealed neuroprotective effects in models of neurodegeneration where the compound reduced neuronal apoptosis and improved cognitive function parameters.
Comparaison Avec Des Composés Similaires
Pyrazolo-Pyridinone Derivatives
The target compound’s pyrazolo[3,4-b]pyridinone core is distinct from analogues in the evidence. For example:
- : N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide replaces the pyridinone ring with an oxadiazole group.
- : N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-1-(2-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide features a pyrrolo-pyrazine core, which may enhance π-π stacking interactions compared to the target compound’s planar pyrazolo-pyridinone .
Thiazolo-Pyrimidines and Pyrimidoquinazolines ()
Compounds 11a and 11b (thiazolo[3,2-a]pyrimidines) and compound 12 (pyrimido[2,1-b]quinazoline) share fused heterocyclic systems but differ in substitution patterns. For example:
- Compound 11a : Contains a 2,4,6-trimethylbenzylidene group, increasing steric bulk and lipophilicity (logP ~3.5 estimated) compared to the target compound’s dihydrobenzodioxine carboxamide.
- Compound 12 : A pyrimidoquinazoline with a nitrile group, which may enhance electrophilicity and reactivity toward nucleophilic residues in enzymes.
Physicochemical Properties
The target compound’s higher molecular weight and dihydrobenzodioxine group suggest greater polarity compared to ’s oxadiazole derivative. The absence of a fluorophenyl group (cf.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
